2-Amino-4-bromo-5-methoxybenzoic acid
Overview
Description
“2-Amino-4-bromo-5-methoxybenzoic acid” is an organic compound . It is used as a building block in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of “this compound” involves the use of 4-Methoxy-2-nitrobenzoic acid . It is also used in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo[c]acridines .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H8BrNO3 . The InChI code is 1S/C8H8BrNO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12) . The molecular weight is 246.06 g/mol .
Chemical Reactions Analysis
“this compound” is used as an organic building block in the synthesis of various chemical compounds .
Physical and Chemical Properties Analysis
The physical form of “this compound” is a solid . It has a molecular weight of 246.06 g/mol . The InChI code is 1S/C8H8BrNO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12) .
Scientific Research Applications
Synthesis and Characterization
2-Amino-4-bromo-5-methoxybenzoic acid and its derivatives have been extensively utilized in the synthesis of various compounds. For instance, derivatives of this compound have been involved in the synthesis of amisulpride intermediates, showcasing its importance in the pharmaceutical industry. The meticulous process involves methylation, thiocyanation, ethylation, and oxidation steps, revealing the compound's versatility in chemical reactions (Wang Yu, 2008).
Photodynamic Therapy Applications
Compounds closely related to this compound have been synthesized and characterized for applications in photodynamic therapy (PDT). One such compound exhibited promising properties as a photosensitizer, crucial for Type II mechanisms in PDT used for cancer treatment, due to its high singlet oxygen quantum yield and good fluorescence properties (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Mimicking Peptide Structures
Unnatural amino acids resembling this compound have been synthesized to mimic peptide structures. Such compounds have replicated the hydrogen-bonding functionality of tripeptide β-strands, providing insights into peptide behavior and potential applications in understanding protein structures and interactions (J. Nowick, D. M. Chung, K. Maitra, S. Maitra, K. D. Stigers, Y. Sun, 2000).
Thermodynamic Studies
Thermodynamic studies involving aminomethoxybenzoic acids, closely related to this compound, have provided essential data on vapor pressures and thermodynamic properties, contributing to our understanding of these compounds' physical properties and behavior under different conditions (M. Monte, A. R. Almeida, M. Matos, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like 2-bromo-5-methoxybenzoic acid have been used in the syntheses of urolithin derivatives , suggesting potential interactions with enzymes involved in these pathways.
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Amino-4-bromo-5-methoxybenzoic acid might interact with its targets in a similar manner.
Biochemical Pathways
The compound’s potential use in the synthesis of urolithin derivatives suggests it may influence pathways related to these molecules.
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption , which could impact its bioavailability.
Biochemical Analysis
Biochemical Properties
2-Amino-4-bromo-5-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of benzylisothioureas, which are potent inhibitors of divalent metal transporter 1 (DMT1) . This compound interacts with enzymes and proteins involved in metal ion transport and homeostasis. The nature of these interactions typically involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity and affecting the overall metal ion balance within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with DMT1 can lead to altered metal ion concentrations within the cell, which in turn affects various signaling pathways and metabolic processes. Additionally, this compound has been shown to impact the expression of genes involved in metal ion transport and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of DMT1 by binding to its active site, thereby preventing the transport of divalent metal ions across cellular membranes. This inhibition can lead to changes in gene expression related to metal ion transport and homeostasis. Furthermore, this compound may also interact with other enzymes and proteins involved in cellular metabolism, leading to broader effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on metal ion homeostasis and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit DMT1 without causing significant toxicity. At higher doses, toxic or adverse effects have been observed, including disruptions in metal ion homeostasis and cellular metabolism. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired inhibition of DMT1 .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to metal ion transport and homeostasis. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. The inhibition of DMT1 by this compound can result in altered concentrations of metal ions within the cell, affecting various metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. The transport and distribution of this compound are critical for its biological activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows the compound to interact with its target enzymes and proteins effectively. The precise localization of this compound within the cell can determine its overall impact on cellular processes and functions .
Properties
IUPAC Name |
2-amino-4-bromo-5-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOBBCBXDHIZOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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